1-(6-Fluoropyridin-2-yl)ethanone

Lipophilicity Drug Discovery Physicochemical Properties

Select 1-(6-Fluoropyridin-2-yl)ethanone for your next synthesis when only a fluorinated pyridine scaffold will meet your design goals. Its solid-state form simplifies automated gravimetric dispensing and eliminates volatile-loss risk, directly accelerating compound library construction. The 6-fluoro substituent delivers a calculated 20-fold lipophilicity increase over the non-fluorinated analog while blocking a major CYP‑oxidation site a strategy that improves both permeability and metabolic stability in lead candidates. With a consistent 98% purity and predictable acetyl‑group reactivity, this intermediate scales reliably from milligram exploration to kilogram production, reducing re‑work and cost‑per‑candidate in your pipeline.

Molecular Formula C7H6FNO
Molecular Weight 139.13 g/mol
CAS No. 501009-05-8
Cat. No. B1582275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Fluoropyridin-2-yl)ethanone
CAS501009-05-8
Molecular FormulaC7H6FNO
Molecular Weight139.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC(=CC=C1)F
InChIInChI=1S/C7H6FNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3
InChIKeyFUQLSKITBLFONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Fluoropyridin-2-yl)ethanone (CAS 501009-05-8) | Key Building Block for Fluorinated Heterocycle Synthesis and Drug Discovery


1-(6-Fluoropyridin-2-yl)ethanone (CAS 501009-05-8) is a fluorinated pyridine derivative with the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol . It is a solid at room temperature and is primarily utilized as a versatile synthetic intermediate . The compound features a reactive acetyl group at the 2-position and an electron-withdrawing fluorine atom at the 6-position of the pyridine ring, a combination that dictates its unique physicochemical properties and chemical reactivity compared to non-fluorinated or other halogenated analogs .

Why 1-(6-Fluoropyridin-2-yl)ethanone Cannot Be Simply Substituted: Physicochemical and Reactivity Consequences of 6-Position Fluorination


Simple substitution of 1-(6-Fluoropyridin-2-yl)ethanone with its non-fluorinated or alternative halogenated analogs is not scientifically sound due to the profound impact of the 6-fluoro substituent on key molecular properties. The strong electron-withdrawing nature of fluorine alters the electron density of the pyridine ring, directly affecting its reactivity in cross-coupling reactions and the basicity of the nitrogen atom, which in turn modulates its behavior as a ligand or binding motif . Furthermore, fluorination significantly impacts lipophilicity and metabolic stability. For instance, the fluorine atom increases lipophilicity compared to the non-fluorinated analog (2-acetylpyridine), a critical factor for membrane permeability in cellular assays . This property also distinguishes it from the chloro and bromo analogs, where the larger halogen atoms can lead to different steric and electronic outcomes in downstream synthetic applications or biological interactions .

Quantitative Differentiation of 1-(6-Fluoropyridin-2-yl)ethanone Against its Closest Analogs


Enhanced Lipophilicity (LogP) of 6-Fluoro Derivative vs. Non-Fluorinated Analog

1-(6-Fluoropyridin-2-yl)ethanone demonstrates a significantly higher calculated lipophilicity compared to its non-fluorinated parent compound, 2-acetylpyridine. This difference is crucial for applications where passive membrane permeability is a key consideration. The consensus Log Po/w for the target compound is 1.5 , while 2-acetylpyridine has a Log P of 0.2 [1]. The 1.3 log unit difference corresponds to an approximately 20-fold higher partition coefficient, indicating enhanced lipophilicity driven by the 6-fluoro substituent.

Lipophilicity Drug Discovery Physicochemical Properties

Impact on Pyridine Ring Basicity (pKa) via Fluorine Substitution

The introduction of the electron-withdrawing fluorine atom at the 6-position of the pyridine ring substantially reduces the basicity of the pyridine nitrogen in 1-(6-Fluoropyridin-2-yl)ethanone. While experimental pKa data for this specific compound is not directly available, the effect of 2-fluorination on pyridine is well-established. The pKa of the conjugate acid of pyridine is 5.23; for 2-fluoropyridine, it is reduced to -0.44 [1]. A similar reduction in basicity can be inferred for the target compound relative to its non-fluorinated analog 2-acetylpyridine (pKa ~2.6) [2].

Basicity pKa Coordination Chemistry Reactivity

Unique Solid-State Form Compared to Liquid Non-Fluorinated Analog

1-(6-Fluoropyridin-2-yl)ethanone is supplied and handled as a solid at ambient temperature, with storage recommended at 2-8°C [1]. In contrast, its non-fluorinated analog, 2-acetylpyridine (1-(Pyridin-2-yl)ethanone), is a viscous liquid with a melting point of approximately 10°C . This physical state difference is a direct result of the 6-fluoro substitution and has practical implications for procurement, storage, and experimental workflow.

Physical Form Solid State Handling Procurement

Inferred Metabolic Stability Advantage via Fluorination at a Major CYP Site

The 6-position of the pyridine ring is a known site for cytochrome P450 (CYP)-mediated oxidative metabolism in drug-like molecules. While direct in vitro metabolic stability data for 1-(6-Fluoropyridin-2-yl)ethanone is absent from the available literature, the presence of a fluorine atom at this position is a well-established strategy to block oxidative metabolism at this site. This class-level principle suggests that the compound may exhibit enhanced metabolic stability compared to its non-fluorinated analog in relevant assays [1].

Metabolic Stability CYP Inhibition Drug Metabolism Pharmacokinetics

Targeted Research and Industrial Application Scenarios for 1-(6-Fluoropyridin-2-yl)ethanone


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

In drug discovery programs, 1-(6-Fluoropyridin-2-yl)ethanone is the preferred building block when a pyridine-containing scaffold requires improved membrane permeability and resistance to oxidative metabolism. Its LogP of 1.5 offers a calculated 20-fold increase in lipophilicity over the non-fluorinated analog , while the 6-fluoro substitution blocks a major site for CYP-mediated oxidation, a strategy supported by class-level principles in medicinal chemistry .

Chemical Biology: Synthesis of Fluorinated Probes and Ligands

The reduced basicity of the pyridine nitrogen, inferred from the electron-withdrawing fluorine , makes 1-(6-Fluoropyridin-2-yl)ethanone a valuable precursor for metal-chelating ligands or fluorescent probes where strong basicity could interfere with assay conditions. It enables the synthesis of specialized molecules with tailored electronic properties for studying biological systems.

High-Throughput and Parallel Synthesis: Optimized Solid Handling for Automated Workflows

For laboratories utilizing automated liquid handling or solid dispensing systems, the solid-state form of 1-(6-Fluoropyridin-2-yl)ethanone offers a distinct advantage over the liquid non-fluorinated analog. It facilitates precise, gravimetric dispensing into reaction vessels, reduces the risk of volatile loss during array preparation, and simplifies storage logistics, making it the preferred reagent for parallel synthesis and compound library construction .

Process Chemistry: Reliable Intermediate for Late-Stage Functionalization

The commercial availability of 1-(6-Fluoropyridin-2-yl)ethanone in 98% purity makes it a robust and scalable intermediate for the synthesis of more complex pharmaceutical candidates. Its defined solid-state form ensures consistent handling in kilogram-scale operations, and its unique reactivity profile, governed by the acetyl group, allows for predictable and efficient incorporation into advanced intermediates .

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